molecular formula C4H4N6 B1332004 2H-3,4'-bi-1,2,4-triazole CAS No. 68984-29-2

2H-3,4'-bi-1,2,4-triazole

Cat. No. B1332004
CAS RN: 68984-29-2
M. Wt: 136.12 g/mol
InChI Key: LUSKRWPZZNTOPG-UHFFFAOYSA-N
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Description

2H-3,4'-bi-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and two carbon atoms. It is an important synthetic intermediate in the production of various drugs, dyes, and other organic compounds. Because of its low toxicity and wide range of applications, it has become an important tool for chemists and researchers.

Scientific Research Applications

1. Diverse Biological Activities:

  • 2H-3,4'-bi-1,2,4-triazole derivatives show broad biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, making them significant in pharmaceutical research (Ferreira et al., 2013).

2. Supramolecular and Coordination Chemistry:

  • 1H-1,2,3-triazoles, a category encompassing this compound, are used in supramolecular and coordination chemistry due to their polarized carbon atoms, enabling complexation of anions and versatile N-coordination modes (Schulze & Schubert, 2014).

3. Corrosion Inhibition:

  • Certain 4H-1,2,4-triazole derivatives, such as 3,5-diphenyl-4H-1,2,4-triazole, demonstrate effective corrosion inhibition properties for mild steel in acidic environments, suggesting their potential in material science applications (Bentiss et al., 2007).

4. Antifungal Activities:

  • Novel 1,2,4-triazole derivatives exhibit significant antifungal activities, highlighting their potential in agricultural and pharmaceutical sectors (Sun et al., 2013).

5. Metal Complexes and Magnetic Properties:

  • Substituted 1,2,4-triazoles are of interest due to their ability to form transition-metal complexes with specific magnetic properties, potentially applicable in molecular-based memory devices, displays, and optical switches (Şahin et al., 2008).

6. Diverse Pharmacological Effects:

  • 1,2,4-Triazoles, including this compound, have a wide range of pharmacological effects such as antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties, crucial in medical and veterinary applications (Kaplaushenko et al., 2016).

7. Proton-Conducting Electrolytes:

  • 1H-1,2,4-Triazole is an effective solvent for proton-conducting electrolytes, showcasing its utility in fuel cell technology (Li et al., 2005).

Future Directions

Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Biochemical Analysis

Biochemical Properties

2H-3,4’-bi-1,2,4-triazole has the potential to interact with a variety of enzymes and receptors in the biological system . It is capable of binding in the biological system, showing versatile biological activities

Cellular Effects

Other triazole compounds have shown a wide range of effects on cells, including antimicrobial, anticancer, and antioxidant activities . These effects could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Triazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Other triazole compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2H-3,4’-bi-1,2,4-triazole at different dosages in animal models have not been reported. Other triazole compounds have shown dose-dependent effects in animal models .

Metabolic Pathways

Triazoles are known to interact with various enzymes and cofactors

Transport and Distribution

Other triazole compounds have been studied for their interactions with transporters and binding proteins .

Subcellular Localization

Other triazole compounds have been studied for their effects on activity or function in specific compartments or organelles .

properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6/c1-5-4(9-6-1)10-2-7-8-3-10/h1-3H,(H,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSKRWPZZNTOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361290
Record name 2H-3,4'-bi-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68984-29-2
Record name 5-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68984-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-3,4'-bi-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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